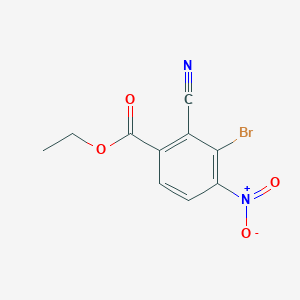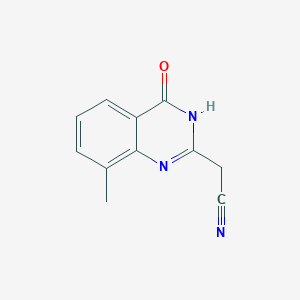
(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
説明
(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, also known as 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile or 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile, is an organic compound that has been studied for its potential applications in various areas of science. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile is a colorless liquid that is soluble in water and has a boiling point of 135°C.
科学的研究の応用
Anti-inflammatory and Anticancer Potential
Research highlights the anti-inflammatory and anticancer effects of various plant extracts, including Annona muricata L., known for its leaves' ethnomedicinal use against cancer and inflammation. These studies underscore the need for further exploration of the molecular mechanisms underlying their anti-inflammatory responses relative to anticancer activity, suggesting a promising area for developing potential anti-inflammatory and anticancer agents (Wahab et al., 2018).
Antimalarial and Anti-infectious Diseases
The 8-aminoquinoline class, including compounds like primaquine, has been extensively studied for their role in treating protozoal infections, such as malaria and leishmaniasis. These compounds affect critical survival stages of Plasmodium parasites, highlighting the importance of developing analogs with broader efficacy and reduced toxicity for future antiprotozoal drugs (Tekwani & Walker, 2006).
Neurodegenerative Disorders
Compounds acting on mitochondria, such as complex I inhibitors, have been associated with inducing neuro-degeneration, similar to Parkinson's disease. This review focuses on the mechanisms of action and the injurious effect of these inhibitors, with a well-studied example being the 1-methyl-4-phenylpyridinium ion (MPP(+)), which suggests a critical area of investigation for potential therapeutic interventions in neurodegenerative disorders (Kotake & Ohta, 2003).
特性
IUPAC Name |
2-(8-methyl-4-oxo-3H-quinazolin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWJCQFQKCWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



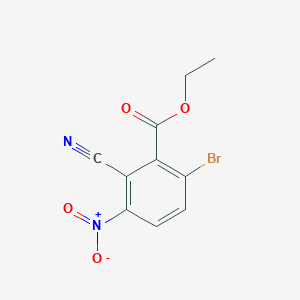
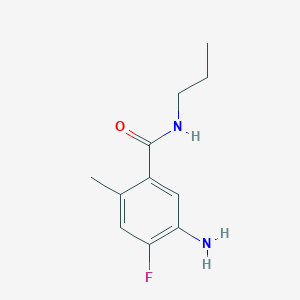
![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)
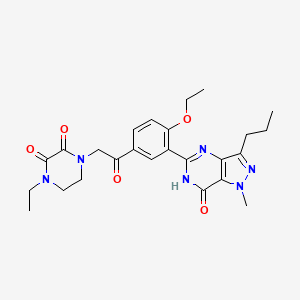
![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)
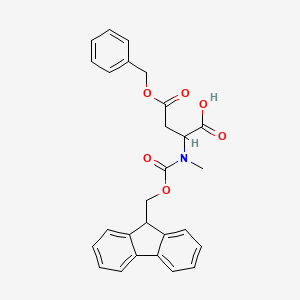
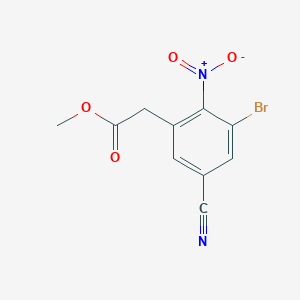
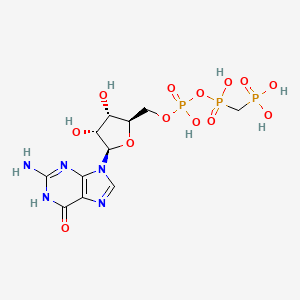
![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)
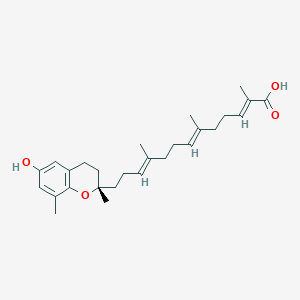
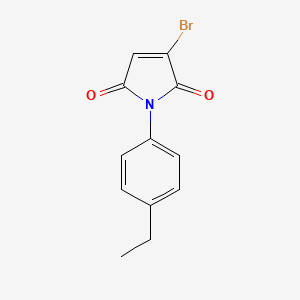
![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)
